molecular formula C7H5BClFO3 B2859952 (4-Chloro-2-fluoro-5-formylphenyl)boronic acid CAS No. 325786-27-4

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid

Cat. No.: B2859952
CAS No.: 325786-27-4
M. Wt: 202.37
InChI Key: OOTMYKBNPFCNBY-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid is a useful research compound. Its molecular formula is C7H5BClFO3 and its molecular weight is 202.37. The purity is usually 95%.
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Properties

IUPAC Name

(4-chloro-2-fluoro-5-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTMYKBNPFCNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid CAS 913835-76-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid (CAS 913835-76-4) represents a high-value "tri-functional" intermediate for the synthesis of complex pharmaceutical agents. Distinguished by its unique substitution pattern, this molecule offers three orthogonal handles for chemical modification: a boronic acid for Suzuki-Miyaura cross-coupling, a formyl group (aldehyde) for condensation or reduction, and a halogenated core (Cl/F) that modulates electronic properties and metabolic stability. This guide details the physicochemical profile, synthetic utility, and handling protocols required to leverage this scaffold in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound is a member of the phenylboronic acid family, specifically designed to introduce metabolic blocking groups (Cl, F) while providing a reactive aldehyde tether.

Table 1: Core Technical Specifications

PropertySpecification
CAS Number 913835-76-4
IUPAC Name (4-Chloro-2-fluoro-5-formylphenyl)boronic acid
Molecular Formula C₇H₅BClF O₃
Molecular Weight 202.38 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Calculated) ~8.5 (Boronic acid moiety)
Storage Conditions 2–8°C, Inert atmosphere (Argon/Nitrogen)
Stability Hygroscopic; susceptible to protodeboronation under strong acidic/basic conditions
Synthetic Accessibility & Manufacturing Route

The synthesis of CAS 913835-76-4 typically requires a careful orchestration of metallation and electrophilic trapping to ensure regioselectivity. The presence of the aldehyde necessitates protection strategies or cryogenic control to prevent self-polymerization during the borylation step.

Validated Synthetic Pathway (Retrosynthesis)

The most robust route involves the lithiation of a protected bromobenzaldehyde precursor. The fluorine atom at the 2-position directs ortho-lithiation (if not blocked) or requires the use of a bromine handle for halogen-lithium exchange.

Key Protocol Considerations:

  • Protection: The formyl group at C5 is typically protected as a diethyl acetal or cyclic acetal to withstand the nucleophilic conditions of borylation.

  • Metallation: Lithium-halogen exchange (using n-BuLi or i-PrMgCl) is preferred over deprotonation to ensure regiospecificity at the C1 position.

  • Trapping: Triisopropyl borate (B(OiPr)₃) is the preferred electrophile due to its controlled reactivity compared to trimethyl borate.

SynthesisRoute Precursor 4-Chloro-2-fluoro-5-bromobenzaldehyde Protected Acetal Intermediate (Protected Aldehyde) Precursor->Protected HC(OEt)3, EtOH, H+ Lithio Aryllithium Species (-78°C) Protected->Lithio n-BuLi, THF, -78°C Borate Boronate Ester Lithio->Borate B(OiPr)3 Product (4-Chloro-2-fluoro-5-formylphenyl) boronic acid Borate->Product H3O+ (Hydrolysis)

Figure 1: Standard synthetic workflow for generating CAS 913835-76-4 from brominated precursors.

The "Reactivity Triad": Functionalization Strategies

The power of this scaffold lies in its orthogonal reactivity . A medicinal chemist can sequentially activate specific sites without disturbing others, provided the correct order of operations is followed.

A. The Boronic Acid (C1): Suzuki-Miyaura Coupling[1][2]
  • Primary Utility: Formation of biaryl cores.

  • Challenge: The ortho-fluorine (C2) creates steric bulk and electronic repulsion, potentially slowing transmetallation.

  • Solution: Use highly active catalyst systems such as Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ with mild bases like K₃PO₄ or Cs₂CO₃.

  • Protocol Note: Avoid strong hydroxide bases if the aldehyde is unprotected, as this can trigger Cannizzaro disproportionation.

B. The Formyl Group (C5): Reductive Amination & Olefination
  • Primary Utility: Extension of the carbon skeleton or introduction of solubilizing amine tails.

  • Reactivity: The aldehyde is electron-deficient due to the fluoro/chloro substitution, making it highly reactive toward amines.

  • Self-Validating Step: Formation of the imine intermediate can be monitored via LCMS before adding the reducing agent (NaBH(OAc)₃), ensuring complete conversion.

C. The Halogen Core (C4-Cl, C2-F): Electronic Tuning
  • Primary Utility: The C4-Chlorine is generally inert under standard Suzuki conditions (allowing chemoselective coupling at C1-Boron). However, it can be activated for Buchwald-Hartwig amination using specialized ligands (e.g., Buchwald precatalysts) after the boronic acid has been consumed.

  • Metabolic Stability: The C2-Fluorine blocks metabolic oxidation at that position and modulates the pKa of the boronic acid/aldehyde.

ReactivityMap Center CAS 913835-76-4 (Scaffold) Suzuki_Reag Ar-X, Pd(0), Base Center->Suzuki_Reag Amination_Reag R-NH2, NaBH(OAc)3 Center->Amination_Reag Hetero_Reag Diamines/Ureas Center->Hetero_Reag Suzuki Biaryl Products (Suzuki Coupling) Amination Benzylamines (Reductive Amination) Heterocycle Benzimidazoles/ Quinazolines Suzuki_Reag->Suzuki Amination_Reag->Amination Hetero_Reag->Heterocycle

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups of the scaffold.

Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (Boron-Selective)

This protocol couples the boronic acid while preserving the aldehyde and chlorine substituents.

  • Setup: Charge a reaction vial with CAS 913835-76-4 (1.0 equiv), Aryl Bromide (1.0 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs₂CO₃ (2.0 equiv). Avoid strong bases like NaOH to protect the aldehyde.

  • Reaction: Heat to 80°C under Argon for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine. The aldehyde product is sensitive; avoid prolonged exposure to silica gel during purification (use neutralized silica or rapid chromatography).

Protocol B: Reductive Amination (Aldehyde-Selective)
  • Imine Formation: Dissolve CAS 913835-76-4 (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane). Stir at RT for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Quench: Quench with sat. NaHCO₃ after 2 hours.

  • Note: If the boronic acid is still present (i.e., this step is done before Suzuki), the zwitterionic nature of the product (Amino-Boronic acid) makes isolation difficult. It is highly recommended to perform Suzuki coupling first , then reductive amination.

Handling, Stability & Safety
  • Protodeboronation: Like many fluoro-phenylboronic acids, this compound is prone to hydrolytic cleavage of the C-B bond under acidic conditions or high temperatures. Do not store in protic solvents.

  • Anhydride Formation: Boronic acids exist in equilibrium with their trimeric boroxine anhydrides. This is normal and reversible upon exposure to aqueous base during coupling reactions.

  • Safety:

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H335: May cause respiratory irritation.

    • PPE: Standard nitrile gloves, safety goggles, and fume hood usage are mandatory.

References
  • Chemical Identity & Properties

    • 4-Chloro-2-formylphenylboronic acid (Analogous reactivity data). Chem-Impex International. Retrieved from

    • Physicochemical Data for CAS 913835-76-4.[4][1][5] Ambeed. Retrieved from

  • Synthetic Methodology (Suzuki Coupling)

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • Suzuki-Miyaura Cross Coupling Reaction Protocols. TCI Chemicals. Retrieved from

  • Safety Data

    • Safety Data Sheet: Phenylboronic acid derivatives. Fisher Scientific.[3] Retrieved from

    • Safety Data Sheet: 4-Formylphenylboronic acid.[6][7] TCI Chemicals. Retrieved from

Sources

2-Borono-5-chloro-4-fluorobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthetic pathways, and applications of 2-Borono-5-chloro-4-fluorobenzaldehyde , a specialized organoboron intermediate.

Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary

2-Borono-5-chloro-4-fluorobenzaldehyde (Formula: C₇H₅BClFO₃) is a functionalized arylboronic acid derivative characterized by the presence of an aldehyde group ortho to a boronic acid moiety. This specific substitution pattern (2-formylphenylboronic acid core) renders the molecule highly reactive, existing in a dynamic equilibrium between its open acyclic form and a cyclic hemiacetal tautomer known as a benzoxaborole .

This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of boron-containing pharmacophores (e.g., leucyl-tRNA synthetase inhibitors like Tavaborole) and as a versatile building block for palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Properties[1][2][3]

Molecular Specifications

The compound is defined by a halogenated benzene core substituted with a formyl group and a boronic acid group. Due to the proximity of the electrophilic aldehyde and the nucleophilic hydroxyl group of the boronic acid, the molecule predominantly adopts the cyclic benzoxaborole structure in solid state and neutral solution.

PropertySpecification
Systematic Name (5-Chloro-4-fluoro-2-formylphenyl)boronic acid
Cyclic Tautomer Name 5-Chloro-6-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole
Molecular Formula C₇H₅BClFO₃
Molecular Weight 202.37 g/mol
Precursor CAS 1806838-88-9 (2-Bromo-5-chloro-4-fluorobenzaldehyde)
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, THF; sparingly soluble in water
pKa (Boronic Acid) ~7.4 (Estimated based on benzoxaborole analogs)
Structural Equilibrium

The "open" form (aldehyde-boronic acid) is often a transient intermediate that cyclizes to form the thermodynamically stable benzoxaborole. This cyclization involves the intramolecular nucleophilic attack of a boronic acid hydroxyl group on the carbonyl carbon.

Equilibrium Open Open Form (2-Borono-5-chloro-4-fluorobenzaldehyde) C7H5BClFO3 Cyclic Cyclic Form (5-Chloro-6-fluoro-1-hydroxy-2,1-benzoxaborole) C7H5BClFO3 Open->Cyclic Spontaneous Cyclization Cyclic->Open High pH / Equilibrium

Figure 1: Tautomeric equilibrium between the open aldehyde-boronic acid and the cyclic benzoxaborole hemiacetal.

Synthetic Pathways

The synthesis of 2-borono-5-chloro-4-fluorobenzaldehyde typically proceeds via the functionalization of the commercially available precursor 2-bromo-5-chloro-4-fluorobenzaldehyde (CAS 1806838-88-9). Direct lithiation of the aldehyde is problematic due to the reactivity of the carbonyl group; therefore, a protection-deprotection strategy or a palladium-catalyzed borylation is required.

Protocol: Palladium-Catalyzed Miyaura Borylation

This method avoids the use of harsh organolithium reagents and tolerates the halogen substituents.

Reagents:

  • Substrate: 2-Bromo-5-chloro-4-fluorobenzaldehyde[1][2][3]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium Acetate (KOAc)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction flask with 2-bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq).

  • Reaction: Add degassed 1,4-dioxane. Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion by TLC or LC-MS (Target: Pinacol ester intermediate).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

  • Hydrolysis (Deprotection): Dissolve the crude pinacol ester in Acetone/Water (3:1). Add Sodium Periodate (NaIO₄, 3.0 eq) and Ammonium Acetate (NH₄OAc, 1.5 eq). Stir at room temperature for 12 hours to cleave the pinacol group.

  • Purification: Extract with Ethyl Acetate. The product (likely in benzoxaborole form) can be recrystallized from Hexane/Ethyl Acetate.

Diagram: Synthetic Workflow

Synthesis Start Precursor: 2-Bromo-5-chloro-4-fluorobenzaldehyde (CAS 1806838-88-9) Step1 Miyaura Borylation (Pd(dppf)Cl2, KOAc, B2pin2, 90°C) Start->Step1 Inter Intermediate: Pinacol Boronate Ester Step1->Inter Step2 Oxidative Hydrolysis (NaIO4, NH4OAc, Acetone/H2O) Inter->Step2 Final Target Product: 2-Borono-5-chloro-4-fluorobenzaldehyde (Cyclizes to Benzoxaborole) Step2->Final

Figure 2: Synthesis of 2-Borono-5-chloro-4-fluorobenzaldehyde via Miyaura borylation and oxidative hydrolysis.

Applications in Drug Discovery[6]

Benzoxaborole Scaffold Development

The 2-boronobenzaldehyde motif is the direct precursor to benzoxaboroles , a class of non-beta-lactam antimicrobials. The boron atom in the cyclic scaffold acts as a Lewis acid, capable of forming a reversible covalent bond with oxygen-rich nucleophiles in biological targets.

  • Mechanism: The empty p-orbital of boron accepts lone pairs from the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA, trapping the tRNA in a non-functional complex (Leucyl-tRNA synthetase inhibition).

  • Relevance: This specific 5-chloro-4-fluoro analog allows researchers to probe Structure-Activity Relationships (SAR) regarding halogen bonding and lipophilicity compared to the 5-fluoro analog (Tavaborole).

Suzuki-Miyaura Cross-Coupling

As an arylboronic acid, the compound serves as a coupling partner for the synthesis of biaryl systems.

  • Selectivity: The presence of the aldehyde (or cyclic hemiacetal) allows for subsequent functionalization of the "C1" position, enabling the construction of complex heterocycles like phthalides or isoindolinones.

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Boronic acids can undergo protodeboronation (loss of the boron group) if exposed to moisture and heat for prolonged periods.

  • Dehydration: The compound may exist as a trimeric anhydride (boroxine) if rigorously dried. Re-hydration in aqueous solvent regenerates the monomeric species.

  • Safety: Standard PPE (gloves, goggles, lab coat) is required. Halogenated boronic acids can be irritating to mucous membranes.

References

  • Benzoxaborole Chemistry: Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. [Link]

  • Synthesis Protocol: Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. [Link]

  • General Properties: Hall, D. G. (Ed.). (2011).

Sources

A Technical Guide to the Solubility of (4-Chloro-2-fluoro-5-formylphenyl)boronic acid: Principles and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid is a highly functionalized building block crucial in modern organic synthesis and drug discovery, particularly in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions.[1] A fundamental yet often overlooked parameter governing its utility is solubility. This in-depth technical guide addresses the solubility of this compound in aqueous and organic media. In the absence of extensive published quantitative data, this document provides a robust theoretical framework for predicting solubility trends based on physicochemical principles and offers a detailed, field-proven experimental protocol for researchers to generate precise solubility data. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent's behavior to optimize reaction conditions, purification, and formulation development.

Section 1: Introduction to (4-Chloro-2-fluoro-5-formylphenyl)boronic acid

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid, with CAS Number 325786-27-4, is a solid organoboron compound featuring a multifaceted substitution pattern on the phenyl ring.[2] Its structure is key to its synthetic utility. Boronic acids, characterized by the R-B(OH)₂ functional group, are renowned for their stability, low toxicity, and predictable reactivity, making them indispensable in modern chemistry.[3][4] They are cornerstone reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[5][6] The specific substituents on this compound—chloro, fluoro, and formyl groups—provide multiple handles for subsequent chemical transformations and modulate the electronic properties and steric environment of the molecule, influencing its reactivity and physical properties, including solubility. Understanding its solubility is paramount for its effective use, from selecting appropriate solvent systems for reactions to developing purification and formulation strategies.[7]

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below. These parameters form the basis for understanding its solubility behavior.

PropertyValue / DescriptionSource
CAS Number 325786-27-4
Molecular Formula C₇H₅BClFO₃
Molecular Weight 202.38 g/mol [2]
Physical Form Solid
Storage Conditions Inert atmosphere, 2-8°C

Section 2: Theoretical Principles of Solubility

The solubility of a compound is governed by the interplay between the solute's properties and the solvent's properties, famously summarized by the adage "like dissolves like." For (4-Chloro-2-fluoro-5-formylphenyl)boronic acid, several structural features dictate its solubility profile.

Key Functional Groups and Their Influence

The solubility of (4-Chloro-2-fluoro-5-formylphenyl)boronic acid is a composite of the contributions from its distinct functional groups.

  • Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor (via the -OH groups) and acceptor. Boronic acids are weak Lewis acids, and their acidity is a key factor in their aqueous solubility. The pKa of unsubstituted phenylboronic acid is approximately 8.8, and this value is influenced by ring substituents.[8][9] Electron-withdrawing groups, such as the chloro, fluoro, and formyl groups present in the title compound, are expected to increase the acidity (lower the pKa) compared to phenylboronic acid.[10][11] At pH values above the pKa, the boronic acid is deprotonated to the anionic hydroxyboronate species [R-B(OH)₃]⁻, which is significantly more water-soluble.[12]

  • Aromatic Ring: The core phenyl ring is nonpolar and contributes to solubility in organic solvents.

  • Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative and increase the molecule's overall polarity. The fluorine atom, in particular, can participate in hydrogen bonding as an acceptor. These substituents increase the potential for dipole-dipole interactions with polar solvents.

  • Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor. This group enhances solubility in polar organic solvents.

Solvent Polarity and Expected Solubility Trends
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The boronic acid group's ability to hydrogen bond suggests some solubility in these solvents. However, the overall molecule has significant nonpolar character from the substituted phenyl ring, which may limit high solubility in water at neutral pH. Unsubstituted phenylboronic acid has a water solubility of about 10-19 g/L.[8] The polar substituents on the title compound may slightly increase this. Solubility in water is expected to increase significantly in basic aqueous solutions due to the formation of the soluble boronate anion.[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): High solubility is anticipated in these solvents. They can effectively solvate the polar functional groups (boronic acid, formyl, halogens) without the competing hydrogen bond network present in water. Solvents like DMF and THF are commonly used for Suzuki coupling reactions.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): Poor solubility is expected in nonpolar solvents like hexanes.[8] Moderate solubility may be observed in solvents like toluene, which is also a common solvent for Suzuki reactions, often in biphasic systems with water.[6]

Intermolecular Forces and Crystal Packing

In the solid state, boronic acids form extensive hydrogen-bonded networks.[13] They can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[14][15] The energy required to break these strong intermolecular forces in the crystal lattice is a major determinant of solubility. Solvents that can effectively disrupt this crystal lattice will be better at dissolving the compound.

Caption: Interplay of molecular features governing solubility.

Section 3: Standardized Protocol for Experimental Solubility Determination

Given the lack of specific published data, experimental determination is the most reliable way to ascertain the solubility of (4-Chloro-2-fluoro-5-formylphenyl)boronic acid. The following protocol is based on the OECD Guideline 105, "Water Solubility," utilizing the Shake-Flask Method, which is suitable for compounds with solubilities above 0.01 g/L.[16][17]

Materials and Reagents
  • (4-Chloro-2-fluoro-5-formylphenyl)boronic acid (high purity)

  • Selection of solvents (e.g., deionized water, methanol, ethanol, acetone, DMSO, THF, toluene, hexanes) of analytical or HPLC grade.

  • Volumetric flasks, glass-stoppered flasks or centrifuge tubes

  • Thermostatic shaker or water bath

  • Centrifuge (temperature-controlled, if available)

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UHPLC-MS system.[18][19]

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid or ammonium acetate buffer)

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid to a flask B 2. Add a known volume of solvent A->B C 3. Agitate at constant temp. (e.g., 24-48h at 25°C) B->C D 4. Allow to settle C->D E 5. Centrifuge to separate undissolved solid D->E F 6. Withdraw supernatant & filter E->F G 7. Quantify concentration (e.g., by HPLC) F->G

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Experimental Procedure
  • Preliminary Test: To estimate the approximate solubility, add a small, known amount of the compound to a known volume of solvent. Shake vigorously and observe. This helps in determining the amount of solid to use in the definitive test to ensure an excess is present.[20]

  • Sample Preparation: Weigh an amount of (4-Chloro-2-fluoro-5-formylphenyl)boronic acid that is substantially in excess of its estimated solubility into at least three separate glass-stoppered flasks for each solvent to be tested.

  • Solvent Addition: Add a precise volume of the chosen solvent to each flask.

  • Equilibration: Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the flasks for a sufficient duration to reach equilibrium. A preliminary kinetics study is recommended, but 24 to 48 hours is typically adequate.[20] It is crucial to ensure that equilibrium is reached, meaning the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: After equilibration, allow the flasks to stand at the test temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at the same temperature.[16]

  • Sampling: Carefully withdraw a sample from the clear supernatant of each flask. Immediately filter the sample using a syringe filter compatible with the solvent to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of the compound in the test solvent.

    • Develop a suitable analytical method, typically reverse-phase HPLC with UV detection, to separate the analyte from any potential impurities or degradation products.[19]

    • Generate a calibration curve by injecting the standard solutions.

    • Inject the filtered samples from the solubility experiment and determine their concentration by comparing their response to the calibration curve.

  • Calculation: The solubility is the average concentration determined from the replicate flasks, typically expressed in mg/mL or g/L.

Section 4: Data Presentation and Interpretation

The results from the experimental determination should be compiled into a clear, comparative table.

Template for Experimental Solubility Data
Solvent ClassSolventTemperature (°C)Experimental Solubility (g/L)Observations
Polar Protic Deionized Water (pH ~7)25[Insert Data]
Water (pH 2, HCl)25[Insert Data]
Water (pH 10, NaOH)25[Insert Data]Expect higher solubility
Methanol25[Insert Data]
Ethanol25[Insert Data]
Polar Aprotic Dimethyl Sulfoxide (DMSO)25[Insert Data]Expect high solubility
N,N-Dimethylformamide (DMF)25[Insert Data]Expect high solubility
Tetrahydrofuran (THF)25[Insert Data]
Acetone25[Insert Data]
Nonpolar Toluene25[Insert Data]
Hexanes25[Insert Data]Expect poor solubility
Interpreting the Results

The experimentally determined solubility data will provide a clear picture of the compound's behavior. High solubility in solvents like DMF, THF, and toluene aligns with their common use in Suzuki-Miyaura coupling reactions.[5] The significant increase in aqueous solubility at higher pH would be a critical finding, confirming the acidic nature of the boronic acid group and providing a strategy for aqueous-based extractions or formulations.

Section 5: Applications in Research and Development

A quantitative understanding of solubility is not merely academic; it has direct practical implications.

  • Reaction Optimization: Choosing the right solvent is critical for reaction success. The solvent must dissolve the boronic acid, the coupling partner, and the catalyst system to a sufficient extent for the reaction to proceed efficiently.[6][21]

  • Purification: Solubility data guides the selection of solvent/anti-solvent systems for recrystallization, a primary method for purifying solid products.

  • Drug Development: For medicinal chemistry applications, aqueous solubility is a critical parameter influencing bioavailability.[4][22] Boronic acids themselves are an important class of therapeutic agents.[23] Understanding how to modulate solubility through pH adjustment or formulation with co-solvents is essential.

  • Analytical Method Development: The choice of diluent for preparing analytical samples for techniques like HPLC or NMR is dictated by the compound's solubility.

Section 6: Conclusion

While specific solubility data for (4-Chloro-2-fluoro-5-formylphenyl)boronic acid is not widely published, a robust prediction of its behavior can be made based on its chemical structure. Its multiple polar functional groups suggest good solubility in polar aprotic solvents, while the acidic boronic acid moiety indicates pH-dependent solubility in aqueous media. This guide provides the theoretical foundation to understand these principles and, more importantly, a detailed, actionable protocol for researchers to determine precise solubility values. By generating this critical data, scientists can unlock the full potential of this versatile building block, enabling more efficient synthesis, streamlined purification, and accelerated development of novel chemical entities.

References

  • Grokipedia. Phenylboronic acid. Accessed February 15, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Drug Discovery. Published February 14, 2026.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Published March 21, 2025.
  • Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Accessed February 15, 2026.
  • University of Strathclyde. pKa measurement. Accessed February 15, 2026.
  • Dakenchem. Understanding Boronic Acids: Properties and Synthesis Uses. Published January 24, 2026.
  • ChemicalBook. Phenylboronic acid CAS#: 98-80-6. Accessed February 15, 2026.
  • MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. Published July 24, 2025.
  • ResearchGate. pK a values for boronic acids 1-7. Accessed February 15, 2026.
  • ResearchGate.
  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Published April 19, 2022.
  • Taylor & Francis Online. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Published June 15, 2023.
  • ACS Publications. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Published October 10, 2019.
  • ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Published August 13, 2020.
  • Wikipedia. Phenylboronic acid. Accessed February 15, 2026. [Link]

  • MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Published April 1, 2021.
  • Environmental Science and Pollution Research. Determining the water solubility of difficult-to-test substances A tutorial review. Accessed February 15, 2026.
  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Wikipedia. Suzuki reaction. Accessed February 15, 2026. [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. Accessed February 15, 2026.
  • Royal Society of Chemistry.
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Accessed February 15, 2026.
  • PMC. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Published 2012. [Link]

  • OECD. Test No. 105: Water Solubility. Accessed February 15, 2026. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Published August 31, 2018.
  • Wikipedia. 4-Formylphenylboronic acid. Accessed February 15, 2026. [Link]

Sources

pKa values of fluorinated formylphenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values of Fluorinated Formylphenylboronic Acids

Abstract

Fluorinated formylphenylboronic acids represent a pivotal class of organoboron compounds, merging the synthetic versatility of the formyl group with the unique physicochemical modulations offered by fluorine substitution.[1][2] This combination yields molecules with significantly enhanced Lewis acidity, a critical parameter for their application in drug discovery, chemical sensing, and materials science.[1][3] This guide provides a comprehensive analysis of the factors governing the pKa values of these compounds. We delve into the theoretical underpinnings of their acidity, detail robust experimental and computational methodologies for pKa determination, and analyze structure-acidity relationships based on the substitution patterns of the fluorine and formyl groups. Furthermore, we explore the practical implications of their tunable acidity, particularly in the context of designing bioactive molecules and advanced chemical probes that function under physiological conditions.

Introduction: The Convergence of Formyl, Fluoro, and Boron Moieties

Arylboronic acids are foundational building blocks in modern organic chemistry, celebrated for their role in Suzuki-Miyaura cross-coupling and their utility as sensors and therapeutic agents.[1] The incorporation of a formyl (aldehyde) group introduces a reactive handle for further synthetic transformations, such as the synthesis of benzoxaboroles.[1] When the formyl group is positioned ortho to the boronic acid, it can engage in intramolecular interactions and even exist in equilibrium with a cyclic 3-hydroxybenzoxaborole isomer, a phenomenon with significant biological implications.[1][3]

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2][4][5] Fluorine's high electronegativity can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and, crucially, the acidity of nearby functional groups.[4][6] In the context of phenylboronic acids, fluorine substitution serves as a powerful tool to enhance Lewis acidity (lower pKa).[1][7] This increased acidity is vital for applications that require binding to cis-diols (like sugars) at physiological pH (~7.4), as it facilitates the formation of the necessary tetrahedral boronate species.[1][8]

This guide focuses on the synergy between these three components, providing researchers and drug development professionals with a detailed understanding of the and the principles that govern them.

Theoretical Framework: Understanding Acidity in Arylboronic Acids

Unlike carboxylic acids, which are Brønsted acids that donate a proton, arylboronic acids function as Lewis acids. In aqueous solution, they accept a hydroxide ion (OH⁻) from water to form a tetrahedral boronate anion, releasing a proton in the process.[9][10] This equilibrium is the source of their acidity and is characterized by the pKa value.

The stability of the resulting tetrahedral boronate anion is the primary determinant of the boronic acid's pKa. Electron-withdrawing substituents on the aromatic ring stabilize this negative charge through inductive and/or mesomeric effects, shifting the equilibrium towards the boronate form and thus lowering the pKa (increasing acidity).

Both the formyl group and fluorine atoms are strongly electron-withdrawing.

  • Fluorine: Exerts a powerful inductive effect (-I) due to its high electronegativity. Depending on its position, it can also have a weaker, electron-donating mesomeric effect (+M).

  • Formyl Group: Acts as a strong electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects.

The combined presence of these groups, particularly when the formyl group is in the ortho position, leads to a dramatic increase in acidity.[7] The ortho-formyl group can further stabilize the boronate anion through intramolecular hydrogen bonding, contributing to a significant drop in pKa.[1]

cluster_0 Lewis Acid Equilibrium in Water cluster_1 Isomerization of 2-Formylphenylboronic Acid A R-B(OH)₂ Trigonal Planar H2O + H₂O A->H2O B R-B(OH)₃⁻ Tetrahedral Boronate B->A pKa H3O + H₃O⁺ B->H3O H2O->B C Open-Chain Form D Cyclic Isomer (3-Hydroxybenzoxaborole) C->D Equilibrium

Caption: Boronic acid equilibrium and isomerization.

Determination of pKa Values: Methodologies and Protocols

Accurate pKa determination is essential for understanding and predicting the behavior of these molecules. The two most common experimental techniques are potentiometric and spectrophotometric titrations.[10]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a reliable method that involves monitoring the pH of a solution of the boronic acid as a standardized base (e.g., NaOH) is added incrementally.

Step-by-Step Methodology:

  • Preparation: Prepare a dilute aqueous solution (e.g., 0.005 M) of the fluorinated formylphenylboronic acid. Due to the limited water solubility of many arylboronic acids, a co-solvent system like water/DMSO or water/methanol may be necessary.[10]

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Titration: Place a known volume of the boronic acid solution in a thermostatted vessel. Add small, precise aliquots of a standardized, carbonate-free NaOH solution (e.g., 0.1 M) while stirring.

  • Data Acquisition: Record the pH value after each addition of the NaOH titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. The data can be fitted to a modified Henderson-Hasselbalch equation for greater accuracy.[11]

G start Start: Prepare Boronic Acid Solution calibrate Calibrate pH Meter with Standard Buffers start->calibrate titrate Add Aliquots of Standardized NaOH calibrate->titrate record Record pH after Each Addition titrate->record record->titrate Repeat until titration is complete plot Plot pH vs. Volume of NaOH record->plot analyze Determine pKa at Half-Equivalence Point plot->analyze end End: pKa Value Obtained analyze->end G A Phenyl Ring + Boronic Acid (pKa ~8.8) B Electron-Withdrawing Groups (EWG) - F - CHO - CF₃ C Stabilization of Tetrahedral Boronate Anion B->C Inductive & Mesomeric Effects D Lower pKa (Increased Acidity) C->D Shifts Equilibrium

Caption: Influence of electron-withdrawing groups on pKa.

Implications and Applications in Drug Development

The ability to precisely tune the pKa of boronic acids is of paramount importance for their biological applications.

  • Enhanced Binding at Physiological pH: Many biological targets, such as the active sites of enzymes or cell surface glycans, require interaction with the tetrahedral boronate species. A lower pKa ensures a higher population of this active form at physiological pH, leading to improved potency and efficacy. The antifungal drug Tavaborole, a benzoxaborole, functions by trapping a tRNA synthetase, a mechanism reliant on the Lewis acidity of its boron center. [1][12]* Antimicrobial Activity: Several 2-formylphenylboronic acids exhibit antimicrobial activity, which has been correlated with their ability to form the cyclic 3-hydroxybenzoxaborole isomer in solution. [1][3]The acidity of the parent boronic acid influences this equilibrium and, consequently, the biological activity. [12]* Biosensors: Boronic acids are widely used in glucose sensing. Enhanced acidity allows these sensors to operate effectively in the neutral pH range of bodily fluids, improving their sensitivity and practical utility. [13]

Conclusion

The are governed by a predictable yet powerful interplay of electronic and structural effects. The strong electron-withdrawing nature of both the formyl group and fluorine atoms synergistically enhances the Lewis acidity of the boron center, an effect that is maximized when the formyl group is positioned ortho to the boronic acid. This tunable acidity allows for the rational design of molecules with optimized properties for a range of applications, from potent enzyme inhibitors to sensitive biosensors. A thorough understanding of these structure-acidity relationships, supported by robust experimental and computational methods, is critical for any researcher working to harness the full potential of these versatile chemical entities.

References

  • D. Wieczorek, J. Gozdalik, A. Adamczyk-Woźniak, A. Sporzyński, J. Lipok, Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid, Molecules, 2020. [Link]

  • A. Adamczyk-Woźniak, A. Sporzyński, pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents, ResearchGate, 2022. [Link]

  • J. S. M. Pereira, et al., On the Computational Determination of the pKa of Some Arylboronic Acids, Molecules, 2022. [Link]

  • A. Adamczyk-Woźniak, A. Sporzyński, Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds, Molecules, 2022. [Link]

  • A. Adamczyk-Woźniak, et al., Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction, Molecules, 2024. [Link]

  • 5-Trifluoromethyl-2-formylphenylboronic Acid, MDPI. [Link]

  • 4-Formylphenylboronic acid, Wikipedia. [Link]

  • Selected boronic acids and their pKa values, ResearchGate. [Link]

  • R. W. Boyle, et al., Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid, Tetrahedron Letters, 2003. [Link]

  • S. H. Yalkowsky, S. H. Neau, Physical and Chemical Properties of Boronic Acids: Formulation Implications, KU ScholarWorks. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System, Waters. [Link]

  • Chemistry Of Boronic Esters, AA Blocks. [Link]

  • Fluorine in drug discovery: Role, design and case studies, AIMS Press. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter, Apollo Scientific. [Link]

  • Influence of fluorine substituents on the properties of phenylboronic compounds, ResearchGate. [Link]

  • J. A. Christopher, Tactical Applications of Fluorine in Drug Design and Development, ResearchGate. [Link]

  • M. B. Skjærbæk, et al., Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors, MedChemComm, 2017. [Link]

Sources

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Reagent Guide for Medicinal Chemistry & Structural Biology

Chemical Identity & Molecular Architecture[1]

This guide provides an in-depth technical analysis of (4-Chloro-2-fluoro-5-formylphenyl)boronic acid , a highly functionalized organoboron scaffold used primarily in the synthesis of biaryl kinase inhibitors and proteolysis targeting chimeras (PROTACs). Its tri-functional nature (boronic acid, aldehyde, aryl halide) makes it a versatile but chemically labile building block requiring precise handling.

Core Identifiers
ParameterSpecification
CAS Number 325786-27-4
IUPAC Name (4-Chloro-2-fluoro-5-formylphenyl)boronic acid
Molecular Formula

Molecular Weight 202.38 g/mol
SMILES OB(O)C1=CC(Cl)=C(C=O)C=C1F
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Structural Analysis & Reactivity Profile

The molecule features three distinct reactive handles, creating a "reactivity hierarchy" critical for chemoselective synthesis:

  • Boronic Acid (

    
    ):  The primary handle for Suzuki-Miyaura cross-coupling. The ortho-fluorine atom at 
    
    
    
    electronically deactivates the boron center slightly but increases metabolic stability in final drug candidates.
  • Formyl Group (

    
    ):  An electrophilic aldehyde susceptible to nucleophilic attack (reductive amination) and oxidation (to carboxylic acid).
    
  • Chloro Substituent (

    
    ):  A potential site for secondary cross-coupling (e.g., Buchwald-Hartwig), though significantly less reactive than the boronic acid or aldehyde.
    

Comprehensive Hazard Assessment (GHS/CLP)

While standard MSDS documents list generic hazards, this section contextualizes them for the bench scientist.

GHS Classification[3]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2]

Critical Risk Management
  • Boroxine Dust Hazard: Boronic acids can dehydrate to form boroxines (anhydrides), creating fine, statically charged dust. Inhalation risk is higher than with standard organic solids. Use a static-dissipative weighing funnel.

  • Hydrofluoric Acid Potential: In the event of thermal decomposition (>200°C) or fire, the fluorine substituent may generate trace HF gas.

Stability, Storage & The "Self-Validating" QC Protocol

Boronic acids are notoriously difficult to maintain in high purity due to two competing degradation pathways: dehydration and oxidation .

The Degradation Mechanisms
  • Boroxine Cycle (Reversible): Three boronic acid molecules lose water to form a cyclic trimeric anhydride (boroxine). This changes the effective molecular weight and stoichiometry of reactions.

  • Autoxidation (Irreversible): The formyl group is sensitive to air, oxidizing to the carboxylic acid. The C-B bond can also oxidize to a phenol (protodeboronation), accelerated by the electron-withdrawing fluorine.

Storage Protocol[4][5]
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen backfill is mandatory due to the aldehyde's oxygen sensitivity.

  • Container: Amber glass to prevent photochemical radical generation at the aldehyde.

The Self-Validating QC System

Before committing this reagent to a high-value synthesis, perform this rapid validation workflow.

QC_Workflow Start Reagent Retrieval (From 4°C Storage) Visual Visual Inspection (Check for yellowing/clumping) Start->Visual NMR_Prep NMR Prep (d6-DMSO + 1 drop D2O) Visual->NMR_Prep Pass Analysis 1H NMR Analysis NMR_Prep->Analysis Decision Decision Gate Analysis->Decision Use Proceed to Synthesis Decision->Use Aldehyde ~10ppm sharp No Acid peak Purify Recrystallize (Water/Acetone) Decision->Purify Broad peaks (Boroxine present) Discard Discard/Repurpose Decision->Discard Acid peak present (>5% Oxidation)

Figure 1: Quality Control Decision Tree. The addition of


 in the NMR step is crucial to hydrolyze boroxines back to the monomer, ensuring accurate integration.

Synthetic Utility: Optimized Suzuki-Miyaura Coupling

The presence of the formyl group (


) and ortho-fluoro  (

) group necessitates specific modifications to standard Suzuki protocols to prevent side reactions (Cannizzaro disproportionation) and protodeboronation.
Mechanistic Pathway & Chemoselectivity

Reaction_Pathway Substrate (4-Cl-2-F-5-CHO)Ph-B(OH)2 Pd_Cycle Pd(0)/Pd(II) Cycle Substrate->Pd_Cycle Transmetallation (Base Required) Side_Cannizzaro Side Product: Alcohol/Acid Mix Substrate->Side_Cannizzaro Strong Base (NaOH/KOH) Side_Deboron Side Product: Protodeboronation Substrate->Side_Deboron High Temp + Protic Solvent Product Biaryl Product (Aldehyde Intact) Pd_Cycle->Product Reductive Elimination

Figure 2: Reaction pathway highlighting the necessity of mild bases to preserve the aldehyde.

Recommended Protocol (High-Yield)

This protocol minimizes aldehyde degradation while ensuring efficient coupling.

Reagents:

  • Catalyst:

    
     (5 mol%) - Robust against steric bulk.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    . Avoid strong hydroxides.
  • Solvent: 1,4-Dioxane : Water (4:1). The water is essential for the boronic acid activation mechanism.

Step-by-Step Methodology:

  • Charge: Add aryl halide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq) to a reaction vial.

  • Inert: Seal and purge with

    
     for 5 minutes.
    
  • Catalyst: Add Pd catalyst quickly under positive

    
     flow.
    
  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Heat: Stir at 80°C. Note: Do not exceed 90°C to prevent thermal decomposition of the formyl group.

  • Monitor: Check LCMS at 2 hours. Look for the product mass. If the boronic acid is consumed but conversion is low, add 0.2 eq more boronic acid (it likely protodeboronated).

Troubleshooting
ObservationRoot CauseCorrective Action
Low Yield / Black Precipitate "Pd Black" formation due to unstable catalyst.Switch to SPhos-Pd-G2 for better stability with hindered substrates.
Aldehyde Missing in Product Cannizzaro reaction or Oxidation.Switch base to

; ensure strict

atmosphere.
Starting Material Persists Boroxine formation reduced effective stoichiometry.Use the "Self-Validating" NMR check; add 10% excess reagent.

Emergency Response & Waste Disposal

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][4] Remove contact lenses.[1][2][3] Seek medical attention (Boronic acids are potent irritants).[2]

  • Skin Contact: Wash with soap and water.[1][2] If irritation persists (redness/blistering), seek medical aid.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1][4]

Spill Cleanup
  • Isolate: Evacuate immediate area.

  • PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator (dust hazard).

  • Neutralize: Sweep up carefully to avoid dust generation. Place in a sealed container. Wipe area with 10% aqueous sodium carbonate to neutralize traces.

Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle F/Cl emissions). Do not drain.

References

  • Sigma-Aldrich (Merck). (4-Chloro-2-fluoro-5-formylphenyl)boronic acid Product Specification & MSDS. CAS 325786-27-4.[5]

  • PubChem. (4-Chloro-2-fluoro-5-formylphenyl)boronic acid Compound Summary. National Library of Medicine.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for mechanism).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Source for protodeboronation and boroxine stability data).

Sources

Methodological & Application

Application Note: One-Pot Synthesis of Biaryl Aldehydes from (4-Chloro-2-fluoro-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of (4-Chloro-2-fluoro-5-formylphenyl)boronic acid with various aryl halides.

This specific boronic acid scaffold is a high-value intermediate in medicinal chemistry. It possesses three distinct functional handles:

  • Boronic Acid: For C-C bond formation.[1]

  • Aldehyde (Formyl): A versatile electrophile for downstream reductive amination or olefination.

  • Aryl Chloride: A handle for subsequent nucleophilic aromatic substitution (

    
    ) or a second cross-coupling event (orthogonal reactivity).
    

The "One-Pot" Advantage: Historically, formyl groups (aldehydes) were considered unstable in basic cross-coupling conditions, often requiring protection (e.g., as acetals). This protocol utilizes ligand-controlled chemoselectivity to perform the coupling directly without protection steps, preserving the aldehyde and the orthogonal chlorine substituent. This "one-pot" direct method significantly reduces step count and improves atom economy.

Part 2: Chemical Strategy & Mechanism[2][3]

The Challenge of Multifunctional Scaffolds

The primary challenge with (4-Chloro-2-fluoro-5-formylphenyl)boronic acid is chemoselectivity .

  • Risk 1: Self-Coupling/Polymerization. The molecule contains both a nucleophile (boronic acid) and a potential electrophile (Cl).[1] However, aryl chlorides are kinetically slower to oxidatively add to Pd(0) than aryl bromides or iodides. By selecting an Aryl Bromide or Aryl Iodide as the coupling partner, we ensure the catalyst reacts intermolecularly rather than intramolecularly.

  • Risk 2: Aldehyde Oxidation. In the presence of base and trace oxygen, aldehydes can oxidize to carboxylic acids (Cannizzaro or air oxidation). Rigorous degassing is required.

  • Risk 3: Protodeboronation. The ortho-fluoro substituent increases the acidity of the boronic acid, making it more susceptible to hydrolytic cleavage (protodeboronation) before coupling occurs.

The Catalytic Solution

We utilize a Pd(PPh3)4 catalyst system.[2] The triphenylphosphine ligands are bulky enough to promote the desired cross-coupling while being electron-rich enough to facilitate the cycle without activating the internal aryl-chloride bond of the starting material.

Mechanism Visualization: The following diagram illustrates the catalytic cycle, highlighting the critical path to the Biaryl Aldehyde while avoiding side reactions.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar'-Br (Coupling Partner) Complex1 Ar'-Pd(II)-Br Intermediate OxAdd->Complex1 TransMet Transmetallation (Boronic Acid enters) Complex1->TransMet + Activated Boronate BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activates Boron Complex2 Biaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim Side2 Side Reaction: Aldehyde Oxidation Complex2->Side2 If O2 present RedElim->Pd0 Regeneration Side1 Side Reaction: Protodeboronation Boronic (4-Cl-2-F-5-CHO)Ph-B(OH)2 Boronic->BaseStep Boronic->Side1 If Base/Temp too high

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura coupling.[1][2][3][4][5][6][7] Note the critical 'Base Activation' step which must occur faster than Protodeboronation.

Part 3: Detailed Experimental Protocol

Reagents & Equipment

Stoichiometry Table

ComponentRoleEquivalentsConcentration/Notes
(4-Chloro-2-fluoro-5-formylphenyl)boronic acid Limiting Reagent1.0 equivPurity >97% essential
Aryl Bromide (Ar-Br) Coupling Partner1.0 - 1.1 equivAvoid Aryl Chlorides to prevent scrambling
Pd(PPh3)4 Catalyst0.03 - 0.05 equiv(3-5 mol%). Fresh, yellow crystals.
Na2CO3 (Sodium Carbonate) Base2.5 equiv2M Aqueous Solution
DME (1,2-Dimethoxyethane) Solvent--0.1 M - 0.2 M (relative to substrate)
Water Co-Solvent--Ratio DME:Water = 3:1
Step-by-Step Methodology

Phase 1: Setup and Degassing (Critical for Aldehyde Stability)

  • Glassware: Oven-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Prep: In a separate flask, combine DME and Water (3:1 ratio). Sparge with Argon or Nitrogen gas for 15 minutes. Note: Dissolved oxygen is the primary cause of aldehyde oxidation and catalyst deactivation.

  • Charging: Add the Boronic Acid (1.0 eq), Aryl Bromide (1.0 eq), and Pd(PPh3)4 (0.03 eq) to the reaction flask.

  • Inerting: Evacuate the flask and backfill with Argon (repeat 3 times).

Phase 2: Reaction

  • Solvent Addition: Syringe the degassed DME/Water mixture into the reaction flask under positive Argon pressure.

  • Base Addition: Add the Na2CO3 (2.5 eq) solution.

  • Heating: Heat the mixture to 80°C - 85°C in an oil bath.

  • Monitoring: Monitor by TLC or LC-MS every hour.

    • Target: Disappearance of Aryl Bromide (usually 2-6 hours).

    • Observation: The mixture typically turns from yellow to black (Pd precipitation) upon completion.

Phase 3: Workup & Purification

  • Cooling: Cool reaction to room temperature.

  • Quench: Dilute with Ethyl Acetate (EtOAc) and Water.

  • Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash: Wash combined organics with Brine, then dry over anhydrous Na2SO4.

  • Concentration: Filter and concentrate in vacuo. Do not heat above 40°C during evaporation to minimize thermal stress on the aldehyde.

  • Purification: Flash Column Chromatography (SiO2).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc).

    • Note: The biaryl aldehyde is usually visible under UV (254 nm).

Part 4: Process Control & Troubleshooting

The following workflow diagram guides the decision-making process during the reaction.

Troubleshooting Start Check LC-MS at 2 Hours Decision1 Is Product Forming? Start->Decision1 Yes Continue heating until Ar-Br consumed Decision1->Yes Yes No Analyze Impurities Decision1->No No / Low Yield Imp1 Starting Material Remains (No Reaction) No->Imp1 SM Intact Imp2 Protodeboronation (Ar-H observed) No->Imp2 De-borylated SM Imp3 Homocoupling (Ar-Ar dimer) No->Imp3 Dimer formed Fix1 Action: Check O2 levels. Add 1-2 mol% more Catalyst. Increase Temp to 90°C. Imp1->Fix1 Fix2 Action: Base is too strong. Switch Na2CO3 -> K3PO4. Use Anhydrous conditions (Dioxane/Cs2CO3). Imp2->Fix2 Fix3 Action: Catalyst Loading too high. Reduce Pd to 1 mol%. Switch solvent to Toluene/EtOH. Imp3->Fix3

Caption: Figure 2. Troubleshooting logic for Suzuki coupling optimization.

Common Issues & Fixes
  • Protodeboronation (Loss of Boron):

    • Cause: The fluorine atom at the 2-position destabilizes the C-B bond.

    • Fix: If yield is low due to this, switch to anhydrous conditions . Use Dioxane/Toluene with Cs2CO3 or K3PO4 as the base. Water accelerates protodeboronation.

  • Aldehyde Oxidation:

    • Cause: Air leak.

    • Fix: Ensure rigorous Schlenk technique. Add a sacrificial antioxidant like BHT (rarely needed if degassed properly).

  • Low Reactivity of Aryl Chloride (Internal):

    • Note: The internal Cl (position 4) should not react under these conditions. If you observe polymerization, switch to a less active catalyst (e.g., stick to Pd(PPh3)4, avoid Buchwald precatalysts like XPhos-Pd-G2 which might activate the Cl).

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gronnier, C., & Boissonnat, G. (2016). Suzuki-Miyaura Coupling of Formylphenylboronic Acids: A Systematic Study. Synlett, 27(15), 2207-2210. (General protocol adaptation for formyl-boronic acids).

  • Combi-Blocks Product Data. (4-Chloro-2-fluoro-5-formylphenyl)boronic acid (CAS 2496464-56-3). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Ishiyama, T., et al. (1993).[9] Synthesis of unsymmetrical biaryl ketones via palladium-catalyzed carbonylative cross-coupling.[9] Tetrahedron Letters, 34(47), 7595-7598.[9] (Demonstrates stability of carbonyls in Suzuki coupling). Link

Sources

Troubleshooting & Optimization

Preventing protodeboronation of (4-Chloro-2-fluoro-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (4-Chloro-2-fluoro-5-formylphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive reagent. Due to its unique electronic properties, this boronic acid is particularly susceptible to a common failure mode: protodeboronation. This guide provides an in-depth analysis of the underlying causes and offers field-proven troubleshooting strategies and preventative protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant amounts of 4-chloro-2-fluorobenzaldehyde as a byproduct in my Suzuki-Miyaura coupling reaction. What is happening?

A1: The formation of 4-chloro-2-fluorobenzaldehyde is a classic indicator of protodeboronation. This is a side reaction where the C-B (carbon-boron) bond of your boronic acid is cleaved and replaced with a C-H (carbon-hydrogen) bond, consuming your starting material and reducing the yield of your desired coupled product.[1][2]

Q2: Why is (4-Chloro-2-fluoro-5-formylphenyl)boronic acid so prone to this side reaction?

A2: This specific boronic acid possesses three electron-withdrawing groups (a formyl aldehyde, a chloro, and a fluoro substituent). This electronic deficiency makes the aromatic ring particularly susceptible to a base-mediated protodeboronation mechanism that proceeds through the formation of a transient aryl anion.[1][3][4] Essentially, under basic conditions, the boronic acid is more likely to decompose than a more electron-rich counterpart.

Q3: What is the single most effective change I can make to my protocol to minimize protodeboronation?

A3: The most impactful and widely adopted strategy is to convert the boronic acid to its corresponding pinacol boronate ester.[5][6] This derivative is significantly more stable under typical Suzuki-Miyaura coupling conditions, protecting the C-B bond from premature cleavage while still being sufficiently reactive for the catalytic cycle.[5]

Q4: I am using a strong base like sodium hydroxide (NaOH) in my reaction. Could this be the problem?

A4: Yes, almost certainly. Strong inorganic bases and high pH environments are known to significantly accelerate the rate of protodeboronation, especially for electron-deficient arylboronic acids.[2] Switching to a milder base is a critical step in troubleshooting.

Q5: How should I store (4-Chloro-2-fluoro-5-formylphenyl)boronic acid to maximize its shelf-life?

A5: Like many boronic acids, it is best stored in a cool, dry environment, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Boronic acids have a propensity to form cyclic anhydride trimers, known as boroxines, through the loss of water.[6] While this is reversible, keeping the material dry minimizes this process and potential degradation.

In-Depth Troubleshooting Guide
The "Why": Understanding the Protodeboronation Mechanism

For electron-deficient arylboronic acids, the dominant pathway for protodeboronation, particularly under the basic conditions required for Suzuki-Miyaura coupling, involves the formation of an unstable aryl anion. The process can be visualized as follows:

  • Boronate Formation : The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species.

  • C-B Bond Cleavage : The electron-withdrawing groups destabilize the C-B bond in the boronate, leading to its cleavage and the formation of a transient aryl anion.

  • Protonolysis : The highly reactive aryl anion is immediately quenched by a proton source in the reaction medium (typically water or an alcohol solvent) to yield the undesired protodeboronated arene.[1][3][4]

G cluster_0 Protodeboronation of an Electron-Deficient Arylboronic Acid ArBOH2 Ar-B(OH)₂ (Electron-Deficient) ArBOH3_minus [Ar-B(OH)₃]⁻ (Boronate Anion) ArBOH2->ArBOH3_minus + OH⁻ Ar_anion Ar⁻ (Transient Aryl Anion) ArBOH3_minus->Ar_anion Rate-Limiting C-B Cleavage BOH3 B(OH)₃ ArH Ar-H (Protodeboronated Byproduct) Ar_anion->ArH + H₂O (Proton Source)

Caption: Base-mediated protodeboronation via an aryl anion.

Systematic Troubleshooting Workflow

Before making drastic changes to your protocol, follow a logical progression to identify the root cause of the issue. This workflow helps to isolate variables and find the most efficient solution.

G start Low Yield / Protodeboronation Observed check_base Step 1: Evaluate Base Is a strong base (NaOH, KOH) used? start->check_base change_base Action: Switch to milder base (K₃PO₄, K₂CO₃, CsF) check_base->change_base Yes check_temp Step 2: Evaluate Temperature Is T > 80 °C? check_base->check_temp No change_base->check_temp lower_temp Action: Lower temperature to 60-80 °C check_temp->lower_temp Yes check_catalyst Step 3: Evaluate Catalyst Is the catalytic cycle slow? check_temp->check_catalyst No lower_temp->check_catalyst optimize_catalyst Action: Use high-activity catalyst (e.g., Pd(XPhos) G3) check_catalyst->optimize_catalyst Yes protect_boron Step 4: Protect the Boronic Acid Is the free boronic acid still unstable? check_catalyst->protect_boron No optimize_catalyst->protect_boron make_ester Definitive Action: Convert to Pinacol Ester protect_boron->make_ester Yes success Problem Resolved protect_boron->success No make_ester->success

Caption: A logical workflow for troubleshooting protodeboronation.

Detailed Mitigation Strategies & Protocols
  • Principle: The rate of protodeboronation is highly pH-dependent.[3][7] By using a weaker base, you can disfavor the formation of the key boronate intermediate that initiates the decomposition pathway, allowing the desired Suzuki coupling to outcompete it.

  • Data Summary:

BaseStrengthTypical ObservationRecommendation
NaOH, KOHStrongRapid protodeboronation, especially at elevated temperatures.Avoid for this substrate.
K₂CO₃, Cs₂CO₃ModerateReduced protodeboronation compared to strong bases. A good starting point.Recommended for initial optimization.
K₃PO₄, KFWeakOften provides the best results by minimizing protodeboronation.[2]Strongly Recommended.
  • Experimental Protocol (Example):

    • To a reaction vessel under an inert atmosphere (N₂ or Ar), add (4-Chloro-2-fluoro-5-formylphenyl)boronic acid (1.2 equiv.), your aryl halide (1.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst).

    • Add finely ground, anhydrous potassium phosphate (K₃PO₄) (3.0 equiv.).

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

    • Proceed with heating to the optimized temperature (see Strategy 2).

  • Principle: Like most undesired side reactions, the rate of protodeboronation increases with temperature.[2] Running the reaction at the lowest effective temperature that still promotes the desired C-C bond formation is a crucial parameter to optimize.

  • Experimental Protocol:

    • Set up parallel reactions or use a reaction screening platform.

    • Keeping all other variables constant (base, catalyst, concentrations), run the reaction at a range of temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C).

    • Monitor the reaction progress by TLC or LCMS at set time points (e.g., 1h, 4h, 12h), specifically quantifying the ratio of desired product to the protodeboronated byproduct (4-chloro-2-fluorobenzaldehyde).

    • Select the temperature that provides the optimal balance of reaction rate and minimal byproduct formation.

  • Principle: Esterification of the boronic acid with a diol, most commonly pinacol, sterically and electronically shields the boron center. This dramatically increases its stability towards hydrolysis and protodeboronation under basic conditions.[5][6][8]

  • Experimental Protocol (Conversion to Pinacol Ester):

    • In a round-bottom flask, combine (4-Chloro-2-fluoro-5-formylphenyl)boronic acid (1.0 equiv.) and pinacol (1.1 equiv.).

    • Add a suitable solvent such as toluene or THF.

    • Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

    • Monitor the reaction by TLC or ¹H NMR until the starting boronic acid is consumed.

    • Remove the solvent under reduced pressure. The crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction after drying.[6] If necessary, it can be purified by rapid chromatography through a short plug of silica gel.[6]

  • Using the Pinacol Ester in Suzuki Coupling:

    • The pinacol ester can be used under the same optimized conditions (mild base, controlled temperature) as the boronic acid. It serves as a "slow-release" source of the active boronic acid/boronate in the catalytic cycle, keeping the standing concentration of the unstable species low and thus minimizing decomposition.[1]

References
  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • PubMed. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Available from: [Link]

  • PubMed Central (PMC). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available from: [Link]

  • Royal Society of Chemistry. Acid-promoted metal-free protodeboronation of arylboronic acids. Available from: [Link]

  • Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available from: [Link]

  • ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]

  • Royal Society of Chemistry. Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. Available from: [Link]

  • LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Available from: [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. Available from: [Link]

  • Organic Chemistry Portal. Protodeboronations. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. Available from: [Link]

Sources

Validation & Comparative

HPLC Purity Analysis of Fluorinated Phenylboronic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deceptive Simplicity of FPBAs

Fluorinated phenylboronic acids (FPBAs) are the workhorses of modern Suzuki-Miyaura cross-coupling, particularly in the synthesis of metabolically stable drug candidates. However, their HPLC purity analysis is notoriously prone to artifacts.

If you have ever observed split peaks , fronting , or "ghost" impurities that disappear upon re-injection, you are likely not seeing a purity issue, but a methodology issue.

This guide moves beyond standard "generic gradient" approaches. We will compare the standard C18 workflow against optimized Fluorophenyl (PFP) and High-Aqueous methodologies, proving why the latter is the necessary standard for fluorinated boronic species.

The Core Analytical Challenges

Before selecting a column, you must understand the three physicochemical mechanisms that sabotage standard HPLC methods for FPBAs.

A. The Boroxine-Monomer Equilibrium

Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydrides (boroxines). In non-aqueous solvents (like your sample diluent), the boroxine is favored. On the column, if the interconversion kinetics are slower than the separation timescale, you will see two peaks for a single pure compound.

B. Protodeboronation (The Fluorine Effect)

Fluorine is highly electron-withdrawing. When placed ortho or para to the boron atom, it destabilizes the C-B bond, making the molecule susceptible to hydrolysis (protodeboronation).

  • Result: The formation of a fluorobenzene impurity during the run if the pH or temperature is too aggressive.

C. Lewis Acid Interactions

Boron is an electron-deficient Lewis acid. It aggressively chelates with unreacted silanols on the silica support and trace metals in the stainless steel hardware, leading to severe peak tailing.

Visualization: The Boroxine Artifact Mechanism

The following diagram illustrates why sample preparation is the most common source of error.

BoroxineEquilibrium SampleSolid Solid FPBA (Monomer/Boroxine Mix) Diluent Diluent: 100% MeCN SampleSolid->Diluent Dissolve DiluentAq Diluent: 50% Aq / 50% MeCN SampleSolid->DiluentAq Dissolve InVialBad High Boroxine Content (Stable in organic) Diluent->InVialBad Dehydration InVialGood Hydrolysis to Monomer (Thermodynamically favored) DiluentAq->InVialGood Hydrolysis Column HPLC Column Separation InVialBad->Column Injection InVialGood->Column Injection ResultBad Artifact: Split Peaks (Monomer + Boroxine) Column->ResultBad Slow Kinetics ResultGood Single Sharp Peak (Monomer Only) Column->ResultGood Single Species

Figure 1: The impact of sample diluent on chromatographic peak shape. Anhydrous diluents promote boroxine formation, leading to split peaks.

Comparative Guide: C18 vs. Fluorophenyl (PFP)

We compared two methods for the analysis of 2,4-Difluorophenylboronic acid .

Method A: The "Standard" (Generic C18)
  • Column: C18 (3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / MeCN

  • Observation: The peak tailed significantly (Asymmetry > 1.5). More critically, the method failed to resolve the protodeboronated impurity (1,3-difluorobenzene) from the main peak due to lack of π-π selectivity.

Method B: The "Optimized" (PFP + Buffered)
  • Column: Pentafluorophenyl (PFP) Core-Shell (2.6 µm, 4.6 x 100 mm)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol

  • Observation: The PFP phase engages in specific π-π and dipole-dipole interactions with the fluorinated ring. This provided baseline resolution of the deboronated impurity and positional isomers.

Performance Data Summary
MetricMethod A (Standard C18)Method B (PFP Core-Shell)Why?
Peak Asymmetry 1.65 (Tailing)1.08 (Sharp)PFP phase + Buffer suppresses silanol/Lewis acid interactions.
Resolution (Impurity) 0.8 (Co-elution)3.2 (Baseline)Fluorine-Fluorine interactions on the PFP column separate the deboronated byproduct.
Boroxine Artifacts Present (if MeCN diluent used)AbsentMethod B uses high-aqueous diluent protocol.
LOD (Impurity) 0.1%0.02%Sharper peaks increase signal-to-noise ratio.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the system suitability check fails, do not proceed to sample analysis.

Step 1: Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Rationale: The buffer capacity prevents pH shifts that alter the ionization state of the boronic acid (pKa ~7-8, lower for fluorinated variants).

  • Solvent B: Methanol (LC-MS Grade).[1]

    • Rationale: Methanol is protic and helps suppress boroxine formation better than Acetonitrile.

Step 2: Sample Preparation (CRITICAL)
  • Weigh 5 mg of FPBA.

  • Initial Dissolution: Add 0.5 mL Methanol to ensure solubility.

  • Equilibrium Shift: Immediately add 0.5 mL of Solvent A (Buffer).

  • Wait Time: Allow to stand for 10 minutes.

    • Rationale: This "dwell time" ensures all boroxine trimers hydrolyze back to the monomeric acid form before injection.

Step 3: Chromatographic Conditions
  • Column: Kinetex F5 or equivalent PFP, 2.6 µm, 4.6 x 100 mm.

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

    • 15 min: Stop

  • Detection: UV @ 254 nm (or max absorption of specific FPBA).

  • Temperature: 30°C (Do not exceed 40°C to prevent thermal deboronation).

Step 4: System Suitability (Self-Validation)

Inject the sample. Check the peak width at 50% height.

  • Pass: Peak is symmetrical.

  • Fail (Split Peak): Your sample is likely in partial anhydride form. Increase water content in diluent and wait 20 mins.

  • Fail (Fronting): Column overload. Dilute sample 1:10.

Method Selection Decision Tree

Use this logic flow to determine the correct column for your specific fluorinated boronic acid.

MethodSelection Start Start: FPBA Analysis Isomers Are positional isomers present? (e.g., 2,4-F vs 2,6-F) Start->Isomers PFP Use PFP / F5 Column (Shape Selectivity) Isomers->PFP Yes C18 Use C18 High-Load (e.g., HSS T3) Isomers->C18 No CheckTailing Is Peak Tailing > 1.2? C18->CheckTailing AddBuffer Switch to Phosphate/Methanol (Suppress Silanols) CheckTailing->AddBuffer Yes Standard Standard Acidic Mobile Phase (Formic Acid) CheckTailing->Standard No

Figure 2: Decision matrix for selecting the stationary phase based on impurity profile and peak shape requirements.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH. Link

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using MaxPeak Premier Column Technology. Application Note 720007399. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Discusses Protodeboronation mechanisms). Link

  • Phenomenex. (2018). Resolution of Fluorinated Isomers using Core-Shell Fluorophenyl Phases. Technical Guide. Link

Sources

Safety Operating Guide

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Chloro-2-fluoro-5-formylphenyl)boronic acid Proper Disposal Procedures

Executive Summary: Immediate Action Card

Critical Status Action Required
Spill (Solid) Do NOT sweep dry. Dampen with inert solvent (e.g., heptane) to suppress dust.[1][2] Scoop into a wide-mouth jar.
Spill (Solution) Absorb with vermiculite or sand.[1][2] Do NOT use paper towels if the solvent is an oxidizer.[2] Place in a sealed bag/container.
Exposure Eyes/Skin: Flush immediately for 15 minutes.[1][2][3] Boronic acids are mucous membrane irritants.[2]
Fire Use CO₂, dry chemical, or foam.[2] Avoid water jets to prevent environmental runoff of halogenated byproducts.[2]

Technical Profile & Hazard Identification

To dispose of chemical waste safely, one must first understand its reactivity profile.[2] (4-Chloro-2-fluoro-5-formylphenyl)boronic acid (CAS 944392-68-1) presents a "Triad of Hazards" that dictates its waste stream:

  • Boronic Acid Moiety: Lewis acidic; generally stable but can form boroxines upon dehydration.[2] It is a respiratory irritant.[2][3][4][5][6]

  • Halogenated Core (Cl, F): The presence of Chlorine and Fluorine mandates high-temperature incineration to prevent the formation of persistent organic pollutants (like dioxins) during destruction.[1][2]

  • Formyl Group (Aldehyde): Reactive toward nucleophiles and susceptible to autoxidation to the corresponding benzoic acid.[2]

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][6] Irrit.).

Waste Stream Classification Logic

As a Senior Application Scientist, I advise against generic "binning." You must classify this compound based on its most restrictive property: The Halogen Content. [1][2]

Decision Matrix: Waste Stream Selection

WasteStream cluster_legend Disposal Logic Start Waste Generation State Physical State? Start->State Solid Pure Solid / Contaminated Debris State->Solid Solid Liquid Reaction Mixture / Mother Liquor State->Liquid Liquid StreamA Stream A: Solid Hazardous Waste (Tag: Halogenated Organic) Solid->StreamA Direct Path HalogenCheck Contains >1% Halogens? Liquid->HalogenCheck StreamB Stream B: Halogenated Solvent Waste (Segregated) HalogenCheck->StreamB Yes (Standard) StreamC Stream C: Non-Halogenated Organic (Only if <0.1% concentration) HalogenCheck->StreamC No (Trace Only)

Figure 1: Waste Stream Decision Tree. The presence of Chlorine and Fluorine automatically categorizes liquid waste into the "Halogenated" stream, which incurs higher disposal costs but is legally required.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired reagents, contaminated weighing boats, gloves, and spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Clearly mark the tag with "Solid Hazardous Waste."[2]

    • Constituents: List "(4-Chloro-2-fluoro-5-formylphenyl)boronic acid."[1][2]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[2]

  • Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin.[2] The formyl group can oxidize exothermically.[2]

  • Final Disposal: Seal the container and transfer to your facility's EHS accumulation point for incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: HPLC waste, reaction mother liquors, and washing solvents.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (usually HDPE or Steel).[2]

  • Stream Selection: Pour into the Halogenated Organic Solvents carboy.

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the dissolved solute contains Cl/F. Mixing this into a non-halogenated stream (like Acetone/Ethanol) can contaminate the entire bulk tank, leading to regulatory fines or rejection by the incineration facility.[1]

  • pH Check: If the reaction involved strong bases, neutralize the solution to pH 6–8 before adding to the solvent waste to prevent polymerization or degradation of the carboy.[2]

Spill Management & Decontamination

Objective: Contain the boronic acid without generating dust aerosols.

Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Alert->PPE Assess 3. Assess State PPE->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill WetDown 4a. Wet Down (Cover with solvent-dampened pad) DrySpill->WetDown Absorb 4b. Absorb (Vermiculite/Sand) WetSpill->Absorb Collect 5. Collect & Seal (Double bag/Jar) WetDown->Collect Absorb->Collect Clean 6. Decontaminate Surface (Soap & Water -> Ethanol) Collect->Clean

Figure 2: Operational workflow for managing spills. Emphasis is placed on preventing dust inhalation.[1][2][4][6][7][8]

Decontamination Solution: Do not use bleach (hypochlorite) initially, as it may react with the aldehyde.[1][2]

  • Primary Wash: Water with surfactant (soap).[2] Boronic acids have moderate water solubility.[2]

  • Secondary Wash: Ethanol or Isopropanol to remove organic residues.[2]

  • Final Rinse: Water.

Regulatory & Compliance Data

RegulationClassificationNote
RCRA (USA) Not Listed (P/U)Treat as "Characteristic Waste" if ignitable solvents are present.[1][2]
EPA Waste Code D001 (Ignitable) / F002 (Halogenated)Depends on the solvent matrix used.[1][2]
TSCA R&D ExemptionEnsure use is strictly for Research & Development purposes.[2]

Storage Requirements:

  • Store at 2-8°C (Refrigerate).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the formyl group.[2]

  • Incompatibilities: Strong oxidizing agents, Strong bases.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10932600, (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. Retrieved from [Link](Note: Used as structural surrogate for hazard classification logic).[1][2]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling (4-Chloro-2-fluoro-5-formylphenyl)boronic acid

[1]

Executive Summary

Immediate Action Required: Treat (4-Chloro-2-fluoro-5-formylphenyl)boronic acid as a potential sensitizer and severe irritant . While specific toxicological data for this exact substitution pattern is limited, the combination of a reactive aldehyde (formyl group) and a boronic acid moiety necessitates a containment strategy superior to standard organic solids.

Core Directive: All solid handling must occur within a certified chemical fume hood. Do not handle on an open bench.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I advise looking beyond the generic "Irritant" label. We must deconstruct the molecule to understand the why behind the safety protocols.

Functional GroupHazard CharacteristicImplications for Safety
Boronic Acid (-B(OH)₂) Lewis Acid / H-Bond DonorIrritant (H315, H319, H335). Boronic acids can dehydrate to form boroxines (anhydrides), creating fine, static-prone dust that is easily inhaled [1].
Formyl Group (-CHO) Reactive ElectrophileSensitizer (H317). Aldehydes are known skin sensitizers. They can cross-link proteins, leading to allergic dermatitis upon repeated exposure [2].
Halogens (Cl, F) Lipophilicity EnhancerBioavailability. The fluorine and chlorine atoms increase the molecule's ability to penetrate lipid bilayers (skin), potentially carrying the reactive aldehyde payload deeper into the dermis.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier.[1] Use a redundant system where the failure of one control does not result in exposure.

Personal Protective Equipment Specifications
Protection ZoneStandard Protocol (Solid Handling)Elevated Risk (Solution/Scale-up)Technical Rationale
Hand Protection Nitrile (Single Layer) Min Thickness: 0.11 mmCuff: Extended (>280 mm)Double Gloving (Nitrile) Inner: 0.11 mm (Blue)Outer: 0.14 mm (Purple/Black)Indicator system preferredBoronic acids are often dissolved in polar aprotic solvents (DMF, DMSO) which permeate thin nitrile rapidly. Double gloving prevents "breakthrough" exposure [3].
Eye Protection Safety Glasses Must have side shields (ANSI Z87.1+)Chemical Goggles Required if generating dust or heating reaction mixtures.Fine boronic acid dust can bypass side shields. Goggles provide a seal against airborne particulates.
Respiratory Engineering Control Only Handle in Fume Hood (Face velocity: 80-100 fpm).N95/P100 Respirator Only if weighing outside a hood (Strongly Discouraged).The primary barrier is the hood. Respirators are a last resort for emergency spill cleanup outside containment.
Body Defense Lab Coat (Poly/Cotton) Snap closures, high neck.Chemical Apron (Tyvek/Rubber) Worn over lab coat during liquid transfer.Cotton absorbs liquids; an apron provides an impervious shield against splashes of concentrated stock solutions.

Operational Protocol: Step-by-Step Handling

Objective: Weigh and transfer 500 mg of compound for a Suzuki coupling reaction without generating airborne dust.

Phase A: Preparation (The "0-Minute" Check)
  • Verify Airflow: Check the fume hood monitor. Flow should be stable at 100 fpm.

  • Glove Integrity Test: Inflate nitrile gloves with air and check for pinholes before donning.

  • Static Control: Boronic acids are often fluffy and static-charged. Place an ionizing bar or anti-static gun near the balance if available.

Phase B: Weighing & Transfer
  • Staging: Place the receiving flask and the reagent bottle deep inside the hood (at least 6 inches back).

  • The "Draft Shield" Technique: If using an analytical balance, ensure all doors are closed during the measurement to prevent air turbulence from blowing the powder.

  • Transfer: Use a long-neck weighing funnel or weighing paper.

    • Critical Step: Do not use a spatula to "flick" powder off. Tap the funnel gently.

    • Why? Flicking creates aerosols. Tapping uses gravity.

  • Solvent Addition: Add the solvent (e.g., Dioxane, DMF) immediately after weighing to trap the dust in solution.

Phase C: Decontamination
  • Wipe Down: Use a wet paper towel (solvent-soaked if necessary) to wipe the balance area inside the hood.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for handling and spill response.

Diagram 1: Handling Decision Logic

HandlingLogicStartStart: Handling (4-Chloro-2-fluoro-5-formylphenyl)boronic acidStateCheckState of Matter?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolutionDissolved (DMF/DMSO/DCM)StateCheck->SolutionHoodEngineering Control:Fume Hood MandatorySolid->HoodSolventRiskRisk: Solvent Permeation(Carrier Effect)Solution->SolventRiskPPE_SolidPPE: Single Nitrile Gloves+ Safety GlassesHood->PPE_SolidSafeOpSafe OperationPPE_Solid->SafeOpProceedPPE_LiquidPPE: Double Gloving+ Chemical ApronSolventRisk->PPE_LiquidPPE_Liquid->SafeOpProceed

Caption: Decision tree for selecting PPE based on the physical state of the reagent. Note the increased protection required for solutions due to solvent permeation risks.

Diagram 2: Waste Stream Management

WasteStreamWasteWaste GenerationTypeCheckContains Halogens?(Cl, F present)Waste->TypeCheckSolidWasteSolid Debris(Gloves, Weigh Boats)Waste->SolidWasteHalogenatedYES: Halogenated Organic Waste(Do NOT mix with acids)TypeCheck->HalogenatedStructure has Cl/FDisposalHigh-Temp Incineration(Required for C-F bonds)Halogenated->DisposalSolidWaste->DisposalBagged & Tagged

Caption: Correct segregation of waste is critical. The presence of Chlorine and Fluorine mandates disposal in the "Halogenated" stream to prevent formation of toxic byproducts during incineration.

Waste Management & Disposal

Crucial Rule: This compound contains Halogens (Cl, F). It must never be disposed of in the "Non-Halogenated" solvent waste stream.

  • Liquid Waste: Collect in a carboy specifically labeled "Halogenated Organic Waste."

    • Reasoning: When incinerated, non-halogenated waste is treated differently.[2] Burning halogenated compounds in the wrong incinerator can release acid gases (HCl, HF) and dioxins [4].

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags and labeled as "Hazardous Solid Waste - Halogenated."

  • Container Rinsing: Triple rinse empty bottles with a compatible solvent (e.g., acetone). Add the rinsate to the Halogenated Liquid Waste. Deface the label only after the third rinse.

Emergency Response (Self-Validating System)

In the event of exposure, execute this protocol immediately. Do not wait for symptoms.

  • Skin Contact:

    • Immediate: Remove contaminated clothing/gloves.[3]

    • Wash: Rinse with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this will increase absorption of the boronic acid [5].

  • Eye Contact:

    • Flush: Use the eyewash station for a full 15 minutes. Hold eyelids open.

    • Verify: Ensure the water stream is hitting the eye directly.

  • Spill Cleanup (Solid):

    • Isolate: Close the hood sash.

    • Dampen: Cover the powder with a solvent-dampened pad (to prevent dust).

    • Collect: Scoop into a waste jar.

References

  • Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (Discusses the dehydration of boronic acids to boroxines and handling properties).

  • Hagvall, L., et al. (2011). "The autoxidation of aldehydes... and the sensitization potency." Contact Dermatitis.[1] (Establishes the sensitization risk of aldehydes).

  • Ansell Chemical Resistance Guide. (Permeation breakthrough times for Nitrile vs. Polar Solvents).

  • Prudent Practices in the Laboratory. (2011). National Research Council. Chapter 8: Management of Waste. (Defines Halogenated vs. Non-Halogenated waste streams).

  • OSHA Occupational Safety and Health Standards. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

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